![molecular formula C7H8N6OS2 B3484682 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B3484682.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide
Overview
Description
The compound “2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide” is a derivative of 1,2,4-triazole . It’s a part of a class of compounds that have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives involves multi-step chemical modifications . The process typically starts with a base compound, which is converted into an intermediate through several transformations. This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by the presence of a 1,2,4-triazole ring . This ring contains three nitrogen atoms, which can interact with d-orbitals of any metal to provide a protective film .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific derivative and conditions . For instance, some derivatives have shown significant linear polarizability and first and second hyperpolarizabilities, signifying their potential for nonlinear optical applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structure . For instance, the compound “2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide” likely has properties similar to other 1,2,4-triazole derivatives, but specific data is not available in the sources I found.Scientific Research Applications
Nonlinear Optical Applications
The compound has been studied for its potential in nonlinear optical applications . The study synthesized novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and conducted a comprehensive investigation using density functional theory (DFT). Notably, one of the derivatives exhibited significant linear polarizability and first and second hyperpolarizabilities, signifying its potential for nonlinear optical applications .
Anticancer Applications
1,2,4-triazole derivatives, including the compound , have shown promising results as potential anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay. Some of the derivatives showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Antimicrobial Applications
1,2,4-triazole derivatives have also been studied for their antimicrobial activities . Good antimicrobial activities were found for compounds including a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage .
Material Sciences Applications
Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . These compounds play a crucial part in fabricating materials showing promising properties for optoelectronic applications .
Drug Discovery Applications
Heterocyclic compounds containing azoles are ranked as of special interest due to their strong synthetic and pharmaceutical applications . They have been shown to exhibit great selectivity of action, minimal toxicity, and a therapeutic impact comparable to that of traditional medications .
Agrochemical Applications
As mentioned earlier, triazoles have found applications in agrochemicals . While specific applications of this compound in agrochemicals are not mentioned in the sources, it’s reasonable to infer that it could have potential uses in this field given the general applicability of triazoles.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on 1,2,4-triazole derivatives are promising. These compounds have a broad range of applications in various fields, including medicinal chemistry, drug discovery, agrochemicals, and material sciences . Future research will likely focus on synthesizing new derivatives, understanding their properties, and exploring their potential applications.
properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6OS2/c1-4-9-6(13-11-4)15-2-5(14)10-7-12-8-3-16-7/h3H,2H2,1H3,(H,9,11,13)(H,10,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJLPNRIHMWMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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